1-Bromo-2,3,3,3-tetrafluoropropene
Overview
Description
1-Bromo-2,3,3,3-tetrafluoropropene is an organofluorine compound with the molecular formula C3HBrF4. It is a brominated derivative of tetrafluoropropene and is used in various chemical applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,3,3,3-tetrafluoropropene is the combustion process . It is involved in high-temperature oxidation and combustion reactions .
Mode of Action
This compound interacts with its target through a kinetic model . This model is combined with the GRI-Mech-3.0 model, the previously developed model for 2-bromo-3,3,3-trifluoropropene (2-BTP), and the NIST C1-C2 hydrofluorocarbon model . The model includes 909 reactions and 101 species .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to combustion and oxidation reactions
Pharmacokinetics
Given its role in combustion and oxidation reactions, it is likely that its bioavailability is influenced by these processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in combustion and oxidation reactions . Combustion equilibrium calculations indicate a maximum combustion temperature of 2076 K for an HFO-1234yf volume fraction of 0.083 in air for standard conditions (298 K, 0.101 MPa) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,3,3-tetrafluoropropene can be synthesized through the bromination of 2,3,3,3-tetrafluoropropene. This reaction typically involves the addition of bromine (Br2) to 2,3,3,3-tetrafluoropropene in the presence of a catalyst or under specific reaction conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction is carried out in a controlled environment to maximize yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,3,3-tetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). The reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used. The reactions are often conducted at room temperature or under mild heating.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: Products include various substituted fluoropropenes, depending on the nucleophile used.
Addition Reactions: Products include addition compounds with halogens or hydrogen halides.
Elimination Reactions: Products include alkenes such as tetrafluoropropene.
Scientific Research Applications
1-Bromo-2,3,3,3-tetrafluoropropene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and refrigerants.
Comparison with Similar Compounds
2,3,3,3-Tetrafluoropropene: A non-brominated analog used as a refrigerant with low global warming potential.
1,3,3,3-Tetrafluoropropene: Another isomer with similar applications in the chemical industry.
Uniqueness: 1-Bromo-2,3,3,3-tetrafluoropropene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated analogs. This makes it valuable in specific chemical syntheses and applications where bromine functionality is required.
Properties
IUPAC Name |
1-bromo-2,3,3,3-tetrafluoroprop-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4/c4-1-2(5)3(6,7)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUCZSCEAWFDBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381040 | |
Record name | 1-Bromo-2,3,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666-32-0 | |
Record name | 1-Bromo-2,3,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-1H-tetrafluoroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.